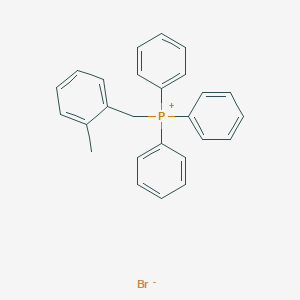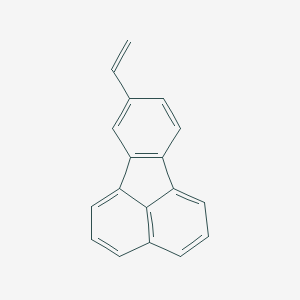
5-(3,4,5-Trimethoxybenzyl)pyrimidine-2,4-diol
Overview
Description
“5-(3,4,5-Trimethoxybenzyl)pyrimidine-2,4-diol” is a compound with the molecular formula C14H16N2O5 . It is also known by other names such as “5-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrimidine-2,4-dione” and "5-[(3,4,5-Trimethoxyphenyl)methyl]-2,4(1H,3H)-pyrimidinedione" . It is an impurity of Trimethoprim, which is an antibacterial agent used for the treatment of urinary tract infections .
Molecular Structure Analysis
The molecular weight of “5-(3,4,5-Trimethoxybenzyl)pyrimidine-2,4-diol” is 292.29 g/mol . The InChI string representation of its structure is "InChI=1S/C14H16N2O5/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-15-14(18)16-13(9)17/h5-7H,4H2,1-3H3,(H2,15,16,17,18)" .Physical And Chemical Properties Analysis
The compound has a molecular weight of 292.29 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 . The Rotatable Bond Count is 5 . The Topological Polar Surface Area is 85.9 Ų . The compound has a complexity of 423 .Scientific Research Applications
Antibacterial Activity
5-(3,4,5-Trimethoxybenzyl)pyrimidine-2,4-diol: derivatives have been synthesized and evaluated for their antibacterial properties. These compounds have shown effectiveness against various bacterial strains, making them potential candidates for the development of new antibacterial agents .
Antioxidant Properties
The antioxidant activity of these compounds has been assessed using methods like the DPPH assay. Their ability to act as free radical scavengers suggests a role in protecting cells from oxidative stress .
Molecular Docking and Dynamics
Molecular docking studies have indicated that these derivatives can efficiently bind to specific receptors, which is crucial for the design of drugs with targeted action. Molecular dynamic simulations further support the stability of these drug-receptor interactions .
Synthesis of Metal Complexes
Research has been conducted on the synthesis of metal complexes with 5-(3,4,5-Trimethoxybenzyl)pyrimidine-2,4-diol as a ligand. These complexes, particularly with transition metals like Co (II) and Cd (II), have been studied for their biological activities .
Drug Design and Development
The compound’s derivatives have been used in computer-aided drug design, including docking and molecular dynamic (MD) simulations. This process aids in the prediction and analysis of the pharmacological profile of new drugs .
Dye and Pigment Industry
Derivatives of this compound have been synthesized and characterized for their properties in the field of dyes and pigments. Their aggregation behavior and other physicochemical properties are of significant interest for industrial applications.
properties
IUPAC Name |
5-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-15-14(18)16-13(9)17/h5-7H,4H2,1-3H3,(H2,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGVTTACTLNWLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=CNC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4,5-Trimethoxybenzyl)pyrimidine-2,4-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



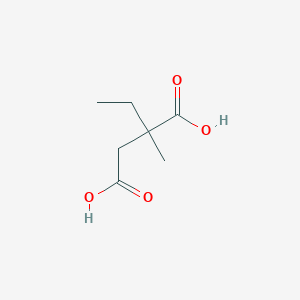
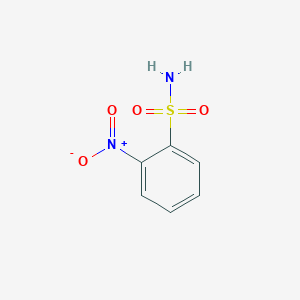
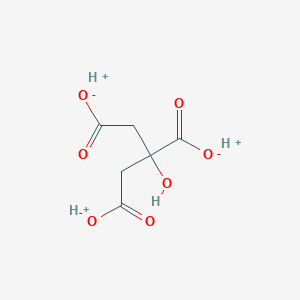
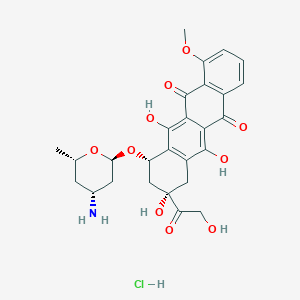
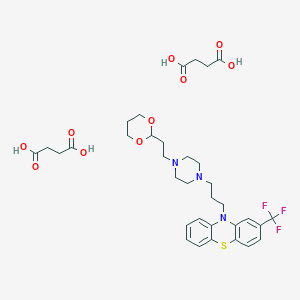

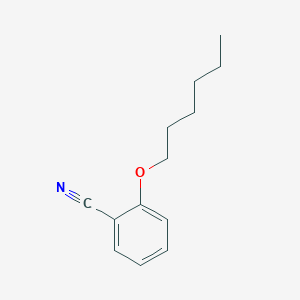
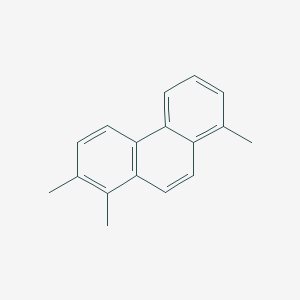
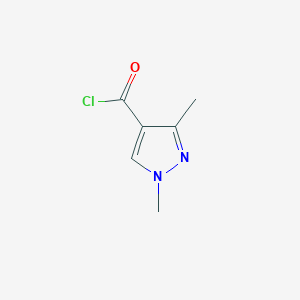
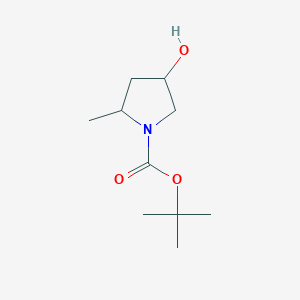
![(2S,5R,6R)-6-[[2-[[(3,4-dihydroxybenzoyl)-(3-hydroxypropyl)carbamoyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B48135.png)
